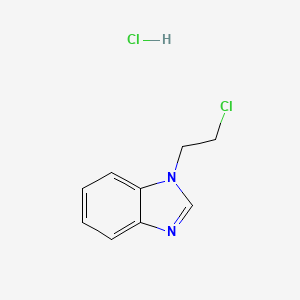

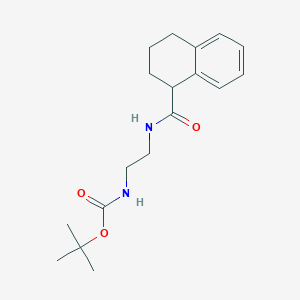

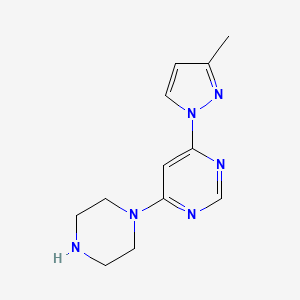

2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques and Applications

- Ultrasound Irradiation in Synthesis : An enhanced synthesis method using ultrasound irradiation for creating derivatives of 11H-pyrido[2,1-b]quinazolin-11-one, including 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one, is reported. This method involves condensing 2-chlorobenzoic acid and 2-aminopyridine derivatives, resulting in good yields and reduced reaction times (Palacios & Comdom, 2003).

- Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis of 11H-pyrido[2,1-b]quinazolin-11-one demonstrates efficient production, employing C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines (Liang, He, & Zhu, 2014).

Biological and Chemical Properties

- Antiallergy Activity : Some derivatives of 11-oxo-11H-pyrido[2,1-b]quinazoline, closely related to this compound, have been studied for their antiallergy properties. Certain analogues were found to be orally active and more effective than traditional antiallergy medications in animal models (Schwender et al., 1979).

- Conformational Analysis : The conformational aspects of tetra- and octahydro-11H-pyrido[2,1-b]quinazolin-11-ones, derivatives of the compound , were analyzed using NMR, revealing insights into their structural properties (Hermecz et al., 1983).

Advanced Material Synthesis

- Buchwald–Hartwig Coupling and Pyridine Dearomatization : Innovative methods involving Buchwald–Hartwig coupling and pyridine dearomatization have been used to synthesize benzo-fused 11H-Pyrido[2,1-b]quinazolin-11-ones, a category encompassing the compound in focus. This approach also highlights the use of eucalyptol as a green solvent in chemistry (Berteina‐Raboin et al., 2020).

Crystal Structure and Molecular Interactions

- Crystallographic Studies : The crystal structures of certain derivatives of 11H-pyrido[2,1-b]quinazolin-11-one were analyzed, providing insights into their molecular interactions and structural framework. This analysis is crucial for understanding the physical properties and potential applications of these compounds (Tojiboev et al., 2021).

Mécanisme D'action

Mode of Action

It is known to be a synthetic compound .

Result of Action

It has been noted that this compound is useful in the removal of pesticide-contaminated wastewater via electrocoagulation with iron electrodes .

Action Environment

It is known to be very persistent in the environment and has a high potential for particle-bound transport .

Propriétés

IUPAC Name |

2,6-dichloro-4-methylpyrido[2,1-b]quinazolin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c1-7-5-8(14)6-9-11(7)16-12-10(15)3-2-4-17(12)13(9)18/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZYDXZSGZCNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C3C(=CC=CN3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904878 | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1328893-14-6 | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1328893146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLORO-4-METHYL-11H-PYRIDO(2,1-B)QUINAZOLIN-11-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44KH870YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

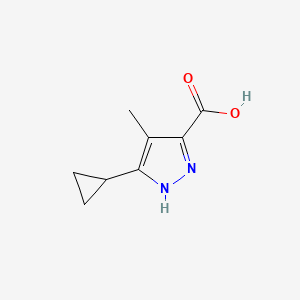

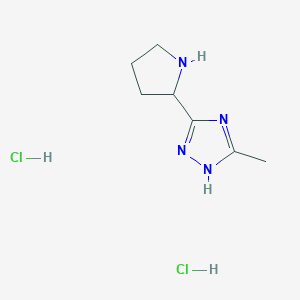

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

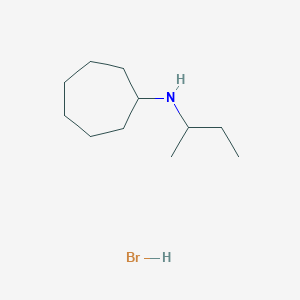

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

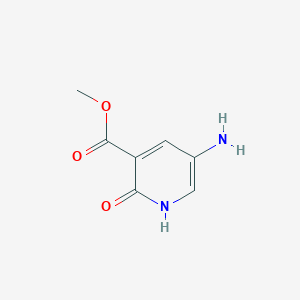

amine hydrobromide](/img/structure/B1432238.png)